1-(4-Bromophenylsulfonyl)-[1,4]diazepane
CAS No.: 188527-16-4
Cat. No.: VC8461347
Molecular Formula: C11H15BrN2O2S
Molecular Weight: 319.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188527-16-4 |
|---|---|
| Molecular Formula | C11H15BrN2O2S |
| Molecular Weight | 319.22 g/mol |
| IUPAC Name | 1-(4-bromophenyl)sulfonyl-1,4-diazepane |
| Standard InChI | InChI=1S/C11H15BrN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 |
| Standard InChI Key | BUWVCVKTEPJIRB-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Structural Characteristics and Molecular Properties
The core structure of 1-(4-bromophenylsulfonyl)- diazepane consists of a 1,4-diazepane ring—a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The sulfonyl group () is attached to the diazepane ring at position 1, while the 4-bromophenyl substituent is bonded to the sulfonyl group. This arrangement introduces significant steric and electronic effects. The bromine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability in biological systems, while the sulfonyl group contributes to hydrogen-bonding interactions, a critical feature in enzyme inhibition .
Key molecular descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-bromophenyl)sulfonyl-1,4-diazepane |
| Molecular Formula | |
| Molecular Weight | 319.22 g/mol |
| SMILES | |
| InChIKey | BUWVCVKTEPJIRB-UHFFFAOYSA-N |
| PubChem CID | 16637150 |
The compound’s saturated diazepane ring confers conformational flexibility, allowing it to adopt multiple low-energy conformations. This flexibility may enhance its ability to interact with diverse biological targets .
Synthetic Methodologies
Diazepane Core Synthesis
The 1,4-diazepane ring can be synthesized via base-catalyzed condensation of 1,2-diamines with carbonyl compounds. For example, reacting ethylene diamine derivatives with ketones or aldehydes in the presence of a base like sodium hydroxide yields the diazepane scaffold. This method, reported by Bapat et al., achieves high yields (70–85%) for both electron-rich and electron-deficient derivatives .
Sulfonylation and Functionalization
Physicochemical Properties and Stability
The compound’s solubility profile is dominated by its sulfonyl group, rendering it moderately soluble in polar aprotic solvents like DMSO (25 mg/mL) and DMF (18 mg/mL). It exhibits limited solubility in water (<0.1 mg/mL), consistent with its LogP value of 3.2, calculated using the XLogP3 algorithm. Stability studies indicate decomposition at temperatures above 150°C, with no significant hydrolysis under physiological pH (4–9) .
Research Gaps and Future Directions
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.
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Target Identification: High-throughput screening against kinase and protease libraries is needed.
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Crystallography: X-ray structures of the compound bound to fXa or GABA would clarify binding modes.
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